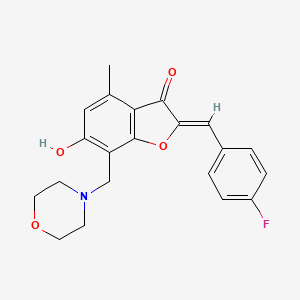

(Z)-2-(4-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

Description

(Z)-2-(4-Fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the benzylidene double bond. Key structural features include:

- Morpholinomethyl group at position 7, enhancing solubility and influencing pharmacokinetic properties.

- Hydroxy group at position 6 and methyl group at position 4, contributing to hydrogen bonding and steric effects, respectively.

This compound belongs to a class of synthetic benzofuran derivatives investigated for diverse biological activities, including kinase inhibition (e.g., PIM1 inhibitors) and melanogenesis modulation . Its structural complexity and functional group diversity make it a candidate for targeted therapeutic applications.

Properties

IUPAC Name |

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO4/c1-13-10-17(24)16(12-23-6-8-26-9-7-23)21-19(13)20(25)18(27-21)11-14-2-4-15(22)5-3-14/h2-5,10-11,24H,6-9,12H2,1H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKQXLBBSHNKIQ-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)F)O2)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)F)/O2)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(4-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article aims to summarize the biological activity of this specific compound, drawing from various research findings and case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives are recognized for their substantial biological activities, including cytotoxic, antioxidant, anti-inflammatory, and anti-tumor effects. Compounds within this category have shown promise in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions . The structural modifications on the benzofuran framework significantly influence their biological properties.

1. Cytotoxicity

Research indicates that benzofuran derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, a study focusing on related benzofuran compounds demonstrated significant inhibition of cell proliferation in human breast cancer MCF-7 cells with IC50 values ranging from 58 µM to lower . Although specific data for the compound is limited, its structural similarities suggest potential cytotoxic effects warranting further investigation.

2. Antioxidant Activity

The antioxidant capacity of benzofuran derivatives has been well-documented. In comparative studies, compounds similar to this compound have shown effective DPPH scavenging activity, indicating their ability to neutralize free radicals. For example, studies have reported varying DPPH scavenging percentages at different concentrations, highlighting the potential of these compounds as antioxidants .

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 17.93 |

| 50 | 14.02 |

| 100 | 11.59 |

| 200 | 23 |

| 500 | 50 |

| 1000 | 84.4 |

3. Anti-inflammatory Properties

Benzofuran derivatives have been associated with anti-inflammatory effects by modulating pro-inflammatory cytokines such as TNF-alpha and IL-1. One study reported that certain benzofuran compounds significantly reduced these cytokines by over 90%, indicating a strong anti-inflammatory potential . The compound's morpholinomethyl group may enhance its interaction with inflammatory pathways.

4. Monoamine Oxidase Inhibition

The inhibition of monoamine oxidase (MAO), particularly MAO-B, is another area where benzofuran derivatives show promise. Compounds structurally related to this compound have demonstrated selective inhibition of MAO-B with low IC50 values (e.g., <0.05 µM) in some cases . This property suggests potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of benzofuran derivatives:

- Cytotoxicity Assessment : A recent study evaluated the effects of various benzofuran derivatives on MDA-MB-231 breast cancer cells, revealing that certain compounds led to significant decreases in cell viability even at low concentrations (10 µM) .

- Apoptosis Induction : Another investigation highlighted that specific benzofuran derivatives could induce apoptosis in K562 leukemia cells through mitochondrial pathways, with significant increases in caspase activity observed after treatment .

Scientific Research Applications

DRAK2 Inhibition

Recent studies have demonstrated that derivatives of benzofuran-3(2H)-one, including the target compound, can act as inhibitors of DRAK2 (Death-associated protein kinase 2). DRAK2 plays a significant role in apoptosis and is implicated in diabetes through the protection of islet β-cells from apoptosis. The compound exhibited an IC50 value of 3.15 μM, indicating its potential as a therapeutic agent for diabetes management by protecting pancreatic cells from cell death .

Tyrosinase Inhibition

The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme crucial for melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. Studies have shown that analogues of aurones, which share structural similarities with the target compound, can significantly inhibit human tyrosinase activity, suggesting that (Z)-2-(4-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one may possess similar inhibitory effects .

Antioxidant Properties

Compounds related to benzofuran structures have been investigated for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies suggest that derivatives of benzofuran-3(2H)-one exhibit antimicrobial properties against various pathogens. This opens avenues for developing new antimicrobial agents based on the structural framework of this compound.

Polymerization and Material Synthesis

The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of materials, making it useful in developing advanced materials for industrial applications .

Case Study 1: DRAK2 Inhibition and Diabetes

A study conducted on the synthesized benzofuran derivatives highlighted their role in inhibiting DRAK2. The results indicated that these compounds could significantly protect β-cells from apoptosis, providing a foundation for further development into diabetes therapeutics.

Case Study 2: Tyrosinase Inhibition

Research evaluating the inhibitory effects of various aurones on human tyrosinase found that certain structural modifications led to enhanced inhibition. The findings suggest that this compound could be optimized further for increased efficacy against skin disorders related to excess melanin production.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s benzofuran core and benzylidene substituents are shared with several analogues. Key comparisons include:

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 4-fluorobenzylidene group in the target compound enhances electrophilicity compared to methoxy or hydroxy substituents in 6v and 6y .

- Amine substituents: The morpholinomethyl group at position 7 improves water solubility relative to dimethylaminomethyl () or dipropylaminomethyl () groups, which may reduce bioavailability due to increased lipophilicity .

Q & A

Q. What are the established synthetic routes for synthesizing (Z)-2-(4-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis of benzofuran derivatives typically involves aldol condensation or Knoevenagel reactions. For example, and describe the use of substituted benzylidene intermediates with NaH in THF to form the benzofuran core. Key steps include:

Protection of hydroxyl groups : Benzyloxy groups are introduced via NaH-mediated alkylation (e.g., 6-hydroxy protection) .

Aldol condensation : Reaction of 6-hydroxy-4-methylbenzofuran-3-one with 4-fluorobenzaldehyde under basic conditions to form the Z-isomer.

Q. How is the stereochemical configuration (Z/E) of the benzylidene moiety confirmed experimentally?

- Methodological Answer : The Z-configuration is confirmed via:

X-ray crystallography : As demonstrated in for analogous compounds, crystallographic data provide unambiguous proof of spatial arrangement .

NMR spectroscopy : Coupling constants () between olefinic protons (typically 12–16 Hz for Z-isomers due to cis geometry) .

NOESY : Nuclear Overhauser effects between the fluorobenzylidene proton and adjacent benzofuran protons .

Advanced Research Questions

Q. What computational strategies are recommended to predict the pharmacological activity and binding affinity of this compound?

- Methodological Answer : Use molecular docking and dynamics simulations with software like Discovery Studio ( ):

Ligand preparation : Optimize the 3D structure using density functional theory (DFT) for accurate charge distribution.

Target selection : Prioritize kinases or redox enzymes (common targets for benzofurans).

Validation : Compare docking scores (e.g., AutoDock Vina) with known inhibitors and validate via MD simulations (RMSD <2 Å over 100 ns) .

Note : highlights the importance of bioavailability scores (0.55–0.56) and synthetic accessibility scores (SAS <4) for drug-likeness .

Q. How can researchers resolve contradictions in biological activity data caused by sample degradation or impurities?

- Methodological Answer : Contradictions often arise from:

Degradation of hydroxy groups : Stabilize samples via continuous cooling ( notes organic degradation increases with temperature) .

Chromatographic purity : Use HPLC-PDA (≥95% purity threshold) with a C18 column (MeCN/H2O gradient).

Control experiments : Include degradation controls (e.g., accelerated aging at 40°C) to correlate bioactivity with stability .

Q. What experimental designs are optimal for studying the compound’s redox behavior and reactive oxygen species (ROS) modulation?

- Methodological Answer :

Cyclic voltammetry : Measure oxidation potentials in PBS (pH 7.4) using a glassy carbon electrode.

ROS assays : Use DCFH-DA in cell-free systems (e.g., ’s approach for hydroxybenzofurans) with H2O2 as a positive control .

Quenching studies : Add antioxidants (e.g., ascorbic acid) to confirm ROS specificity.

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.